![molecular formula C22H28N4O2 B5548175 1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

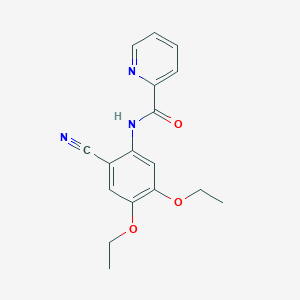

The synthesis of related imidazole and pyridine derivatives typically involves multi-step reactions, including cyclo condensations, microwave-assisted reactions, and catalytic processes. For example, a study by Rajkumar et al. (2014) describes the synthesis of novel imidazole derivatives through a cyclo condensation reaction using SO₄²⁻/Y₂O₃ as a catalyst in ethanol, showcasing a method that might be applicable or analogous to the synthesis of the requested compound (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

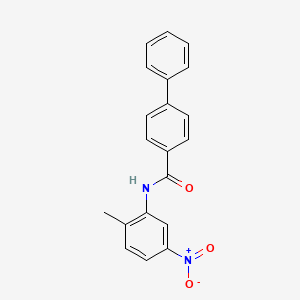

The molecular structure of compounds similar to the one can be elucidated using various spectroscopic methods. For instance, Lv et al. (2017) employed IR, ¹H and ¹³C NMR, and mass spectral studies to characterize imidazo[1,2-a]pyridine-3-carboxamide derivatives, providing a foundation for understanding the structural aspects of related compounds (Lv et al., 2017).

Chemical Reactions and Properties

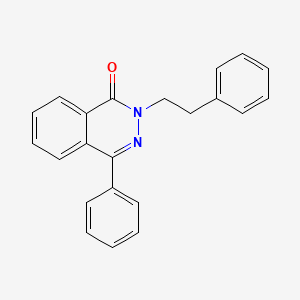

Chemical reactions involving similar compounds often include cycloadditions, oxidative conditions, and the use of various catalysts to achieve desired transformations. Rao et al. (2017) discuss a Cu-catalyzed synthesis of imidazo[1,2-a]pyridines under aerobic oxidative conditions, highlighting the chemical reactivity and potential transformations applicable to related structures (Rao, Mai, & Song, 2017).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their handling and application in various fields. Katritzky et al. (2000) provided insights into the synthesis and physical properties of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles, which could shed light on the behavior of similar compounds under different conditions (Katritzky, Qiu, He, & Yang, 2000).

Chemical Properties Analysis

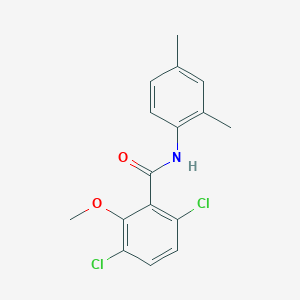

Understanding the chemical properties, including reactivity, stability, and functional group transformations, is essential for the application and further modification of these compounds. The work by Sircar et al. (1987) on the synthesis and inotropic activity of related pyridinones provides valuable information on the chemical behavior and potential utility of similar molecules (Sircar, Duell, Bristol, Weishaar, & Evans, 1987).

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on compounds structurally related to "1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone" often focuses on understanding their metabolism and pharmacokinetics. For instance, studies on L-735,524, a potent HIV-1 protease inhibitor, detail the metabolic pathways and the identification of significant metabolites in human urine. These findings are crucial for predicting drug interactions and optimizing therapeutic efficacy (Balani et al., 1995).

Cardiovascular Effects

Research also explores the cardiovascular effects of related compounds. For example, AR-L 115 BS, studied for its influence on hemodynamic parameters in patients with acute myocardial infarction, demonstrates significant clinical potential by improving cardiac output and reducing preload on the heart (Nebel et al., 1981).

Neurological Impact

Compounds with structural similarities have been evaluated for their neurological impact. A notable example includes the study of MPTP, a neurotoxin that induces parkinsonism, highlighting the importance of structural considerations in drug development to avoid adverse neurological outcomes (Langston et al., 1983).

Toxicological Studies

Toxicological evaluations, such as those conducted on imidacloprid, offer insights into the potential risks associated with chemical exposure. These studies help in understanding the safety profile of compounds and guide regulatory decisions to ensure public health protection (Shadnia & Moghaddam, 2008).

Environmental and Health Implications

Research extends to assessing environmental exposure and health implications of related compounds. Investigations into the presence of carcinogenic heterocyclic amines in urine of healthy volunteers eating a normal diet versus inpatients receiving parenteral alimentation shed light on dietary risks and the need for monitoring exposure to potentially harmful compounds (Ushiyama et al., 1991).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

properties

IUPAC Name |

1-[2-[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]-4-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-2-24-13-10-23-22(24)18-8-11-25(12-9-18)21(28)16-26-15-19(14-20(26)27)17-6-4-3-5-7-17/h3-7,10,13,18-19H,2,8-9,11-12,14-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBBOFDWAALECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCN(CC2)C(=O)CN3CC(CC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-chlorophenyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5548100.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)

![N-(4-{[(4-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5548135.png)

![1-(3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5548145.png)

![3-[(4-chlorophenyl)sulfonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B5548157.png)

![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

![4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzaldehyde oxime](/img/structure/B5548194.png)